molecular formula C9H6N2O2 B13825464 2-Propenenitrile, 3-(3-nitrophenyl)- CAS No. 87259-18-5

2-Propenenitrile, 3-(3-nitrophenyl)-

Cat. No.: B13825464
CAS No.: 87259-18-5
M. Wt: 174.16 g/mol
InChI Key: YZJNQXWSVRISBC-DUXPYHPUSA-N
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Description

Significance of Aryl-Substituted Acrylonitriles in Contemporary Organic Chemistry

Aryl-substituted acrylonitriles are recognized as crucial building blocks in modern organic chemistry due to their wide-ranging applications. nih.govfrontiersin.org These compounds are integral to the pharmaceutical industry, natural product synthesis, and the development of functional materials. nih.govfrontiersin.org Their value stems from the conjugated system formed by the aromatic ring, the carbon-carbon double bond, and the nitrile group, which serves as a reactive scaffold for various chemical transformations.

Many biologically active molecules contain the aryl acrylonitrile (B1666552) core, highlighting their importance in medicinal chemistry. nih.govfrontiersin.org They are precursors for a variety of molecular frameworks and are used in the synthesis of compounds with potential therapeutic properties. The versatility of the acrylonitrile unit allows for transformations such as selective reduction of the double bond or the nitrile group, enabling the creation of diverse derivatives. frontiersin.org The development of efficient and practical synthetic methods for aryl acrylonitriles, including palladium-catalyzed reactions, continues to be an active area of research to meet the demand for these valuable intermediates. nih.govfrontiersin.org

Historical Development of Research on Nitro-Substituted Styryl Nitriles

The synthesis of styryl nitriles, including their nitro-substituted variants, has historically been dominated by classic condensation reactions. The Knoevenagel condensation, named after German chemist Emil Knoevenagel, has been a cornerstone for the formation of the carbon-carbon double bond in these structures. wikipedia.org This reaction typically involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org

For nitro-substituted styryl nitriles, the corresponding nitrobenzaldehyde serves as the starting aldehyde. The reaction of 3-nitrobenzaldehyde (B41214) with an active methylene compound like malononitrile, often catalyzed by a weak base, provides a direct route to the desired product. bhu.ac.in Over the decades, research has focused on optimizing this condensation, leading to the development of more efficient and environmentally friendly protocols. nih.gov Recent advancements include the use of microwave irradiation, sonication, and catalyst-free, water-mediated processes to improve reaction times and yields while adhering to the principles of green chemistry. bhu.ac.inrsc.org These methodological improvements reflect a continuous effort to refine a historically significant reaction for contemporary synthetic needs.

Structural Framework of 2-Propenenitrile, 3-(3-nitrophenyl)- and its Strategic Importance

The molecular structure of 2-Propenenitrile, 3-(3-nitrophenyl)- is defined by three key functional groups: a phenyl ring, a nitro group (-NO₂), and an acrylonitrile moiety (-CH=CH-C≡N). The acrylonitrile portion consists of a vinyl group conjugated with a nitrile group. wikipedia.org The compound's systematic name indicates a propenenitrile chain where the phenyl group, substituted with a nitro group at the meta-position (position 3), is attached to carbon 3 of the propene chain.

Table 1: Key Structural Features of 2-Propenenitrile, 3-(3-nitrophenyl)-

FeatureDescription
Backbone Propenenitrile
Aromatic Group Phenyl
Substituent Nitro group (-NO₂)
Substitution Position meta (3-position) on the phenyl ring
Key Functional Groups Nitrile (-C≡N), Alkene (-C=C-), Nitro (-NO₂)

The strategic importance of this compound in organic synthesis lies in the combined reactivity of its functional groups. smolecule.com

The nitrile group is a versatile functional handle. It can undergo nucleophilic addition reactions and can be hydrolyzed to form carboxylic acids. smolecule.com

The conjugated double bond is susceptible to addition reactions and can be selectively reduced. frontiersin.org

The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be reduced to an amino group, providing a pathway to a different class of compounds.

This trifecta of reactive sites makes 2-Propenenitrile, 3-(3-nitrophenyl)- a valuable intermediate for constructing a wide array of more complex molecules, including heterocyclic compounds and other substituted aromatics. smolecule.com

Table 2: Physicochemical Properties of 2-Propenenitrile, 3-(3-nitrophenyl)-

PropertyValue
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
CAS Number 31145-08-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87259-18-5

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H/b4-2+

InChI Key

YZJNQXWSVRISBC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC#N

Origin of Product

United States

Synthetic Methodologies for 2 Propenenitrile, 3 3 Nitrophenyl

Condensation Reactions in the Synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-

Condensation reactions represent a fundamental and widely utilized approach for the synthesis of this compound, involving the reaction of 3-nitrobenzaldehyde (B41214) with a partner molecule containing an activated methylene (B1212753) group.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. researchgate.netjocpr.comnih.gov In this specific synthesis, 3-nitrobenzaldehyde is reacted with an active methylene nitrile such as malononitrile (B47326) or cyanoacetic acid.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638), pyridine) or an ammonium (B1175870) salt (e.g., ammonium acetate), to prevent the self-condensation of the aldehyde. jocpr.comresearchgate.net The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the final α,β-unsaturated product. nih.gov The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring generally facilitates the condensation reaction. nih.gov Various catalysts and conditions have been explored to optimize this transformation, including the use of ionic liquids, solid supports, and microwave irradiation to enhance reaction rates and yields. niscpr.res.inbhu.ac.inunifap.br

Table 1: Examples of Knoevenagel Condensation for Substituted Benzylidenemalononitriles

Aldehyde Active Methylene Compound Catalyst Conditions Yield Reference
Benzaldehyde Malononitrile Ammonium Acetate (B1210297) Sonication, RT, 5-7 min High bhu.ac.in
4-Nitrobenzaldehyde (B150856) Malononitrile None Water, 50 °C, 15 min >99% rsc.org
Various Aromatic Aldehydes Malononitrile Agro-waste extract RT Good acgpubs.org
3-Nitrobenzaldehyde Malononitrile Piperidine Ethanol (B145695), Reflux ~85% Inferred from general procedures

Closely related to the Knoevenagel condensation, aldol-type reactions can also be employed. This approach involves the condensation of 3-nitrobenzaldehyde with a carbanion generated from a simpler nitrile, such as acetonitrile (B52724). A strong base (e.g., sodium amide, lithium diisopropylamide) is required to deprotonate the weakly acidic α-protons of acetonitrile.

Cross-Coupling Reactions for C-C Bond Formation to 2-Propenenitrile, 3-(3-nitrophenyl)-

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering highly efficient and selective methods for C-C bond formation.

The Mizoroki-Heck reaction provides a powerful pathway for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-. mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide, specifically a 3-halonitrobenzene (e.g., 3-iodonitrobenzene or 3-bromonitrobenzene), with acrylonitrile (B1666552). researchgate.net

The catalytic cycle typically employs a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine). mdpi.comresearchgate.net The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of acrylonitrile into the aryl-palladium bond. The final step is a β-hydride elimination, which releases the 2-Propenenitrile, 3-(3-nitrophenyl)- product and regenerates the active palladium catalyst. The reaction generally yields the more stable (E)-isomer stereoselectively. researchgate.net Heterogeneous catalysts, such as palladium on charcoal (Pd/C), have also been successfully used, simplifying catalyst removal and recycling. acs.org

Table 2: Key Components in Heck Reaction for Cinnamonitrile (B126248) Synthesis

Component Function Examples Reference
Aryl Halide Electrophilic partner 3-Iodonitrobenzene, 3-Bromonitrobenzene researchgate.netacs.org
Olefin Nucleophilic partner Acrylonitrile researchgate.net
Palladium Catalyst Facilitates C-C bond formation Pd(OAc)₂, Pd/C researchgate.netacs.org
Ligand Stabilizes and activates catalyst Triphenylphosphine (B44618), Tri-o-tolylphosphine acs.org
Base Neutralizes HX byproduct Triethylamine, Tri-n-butylamine researchgate.net

The Suzuki-Miyaura coupling reaction offers another versatile route for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-. This method involves the palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For this specific synthesis, the most common approach is the reaction of 3-nitrophenylboronic acid with a haloacrylonitrile, such as (E/Z)-3-bromoacrylonitrile or 3-chloroacrylonitrile. acs.orgacs.orgnih.gov

This reaction is typically catalyzed by a palladium complex, often with phosphine ligands, in the presence of a base such as potassium phosphate (B84403) or sodium carbonate. nih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a highly attractive method in both academic and industrial settings. acs.orgmdpi.com

Wittig and Wittig-Horner Approaches to the Acrylonitrile Moiety

The Wittig reaction and its modifications are classic and reliable methods for converting carbonyl compounds into alkenes. wikipedia.org These reactions are highly effective for synthesizing the acrylonitrile moiety of the target compound from 3-nitrobenzaldehyde.

The standard Wittig reaction involves the reaction of 3-nitrobenzaldehyde with a cyanomethyl-substituted phosphonium (B103445) ylide, typically cyanomethylenetriphenylphosphorane. This ylide is generated in situ by treating a cyanomethyltriphenylphosphonium salt with a strong base. digimat.indntb.gov.ua The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgdigimat.in

A more frequently used variant is the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction. organic-chemistry.org This approach utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than the corresponding phosphonium ylide. digimat.in The carbanion is generated by treating a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, with a base like sodium hydride or potassium tert-butoxide. The reaction of this carbanion with 3-nitrobenzaldehyde typically affords the (E)-isomer of 2-Propenenitrile, 3-(3-nitrophenyl)- with high selectivity. organic-chemistry.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying product purification compared to the removal of triphenylphosphine oxide from the standard Wittig reaction. digimat.inorganic-chemistry.org

Table 3: Comparison of Wittig and Wittig-Horner Reactions for Olefination

Feature Wittig Reaction Wittig-Horner Reaction
Phosphorus Reagent Phosphonium Salt (e.g., [Ph₃PCH₂CN]Cl) Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CN)
Base Strong bases (e.g., n-BuLi, NaHMDS) Milder bases can be used (e.g., NaH, K₂CO₃)
Reactivity of Anion Less nucleophilic More nucleophilic
Byproduct Triphenylphosphine oxide (often difficult to remove) Water-soluble phosphate ester (easy to remove)
Stereoselectivity Variable, depends on ylide stability Often high (E)-selectivity for stabilized carbanions

Multicomponent Reaction (MCR) Strategies Involving 2-Propenenitrile, 3-(3-nitrophenyl)-

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov While a direct one-pot MCR for the synthesis of the simple structure of 2-Propenenitrile, 3-(3-nitrophenyl)- is not commonly described, its key precursors, 3-nitrobenzaldehyde and a nitrile-containing active methylene compound, are frequently employed in sequential MCRs. These reactions often begin with the formation of 2-Propenenitrile, 3-(3-nitrophenyl)- (or a similar Knoevenagel adduct) as a key intermediate, which then participates in subsequent reactions with other components in the same pot.

A prominent example is the synthesis of complex heterocyclic systems, such as oxa-aza[3.3.3]propellanes. nih.govresearchgate.net This process involves a sequential one-pot reaction that starts with the Knoevenagel condensation of an aldehyde (like ninhydrin, a surrogate for an aromatic aldehyde in this context) and malononitrile. nih.govresearchgate.net This is followed by a Michael addition and a series of cyclization steps. nih.govresearchgate.net Applying this principle, 3-nitrobenzaldehyde could react with malononitrile to form 2-(3-nitrobenzylidene)malononitrile, an analogue of the target compound. This intermediate could then react with a third component, such as a nitroketene aminal, in a cascade of reactions to produce highly substituted, polycyclic molecules in a single, efficient process. nih.govresearchgate.net

Table 1: Example of a Sequential Multicomponent Reaction Strategy

Reaction TypeReactantsKey IntermediateFinal Product ClassSolventKey Features
Knoevenagel/Michael/Cyclization CascadeNinhydrin, Malononitrile, N-methyl-1-(methylthio)-2-nitroethenamineKnoevenagel AdductOxa-aza[3.3.3]propellanesWaterHigh atom economy; Catalyst-free; Environmentally benign solvent. nih.govresearchgate.net

Chemo- and Regioselective Synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-

The primary and most direct method for synthesizing 2-Propenenitrile, 3-(3-nitrophenyl)- is the Knoevenagel condensation. jocpr.combhu.ac.in This reaction is a cornerstone of carbon-carbon bond formation and exhibits excellent chemo- and regioselectivity. jocpr.com

Chemoselectivity: The reaction selectively occurs between the carbonyl group of 3-nitrobenzaldehyde and the active methylene group of a nitrile-containing compound (such as acetonitrile or malononitrile). bhu.ac.inresearchgate.net In the presence of a base catalyst, the proton on the carbon adjacent to the nitrile group (the α-carbon) is preferentially removed due to its high acidity. The resulting carbanion then acts as a nucleophile, selectively attacking the electrophilic carbonyl carbon of the aldehyde, without interfering with the nitro group or aromatic protons.

Regioselectivity: The condensation is highly regioselective, consistently forming the new carbon-carbon double bond between the original carbonyl carbon of the aldehyde and the α-carbon of the nitrile compound. Subsequent dehydration leads to the α,β-unsaturated nitrile product.

Various catalysts have been developed to facilitate this transformation under different conditions, often with a focus on green chemistry principles such as using water as a solvent, employing recyclable catalysts, or performing the reaction under solvent-free conditions. jocpr.comresearchgate.net

Table 2: Catalytic Systems for Knoevenagel Condensation to Synthesize 2-Propenenitrile, 3-(3-nitrophenyl)- and Analogues

CatalystReactantsSolventConditionsYieldReference
SeO₂/ZrO₂3-Nitrobenzaldehyde, MalononitrileWaterRoom Temp96% jocpr.com
N-MethylmorpholineAromatic aldehydes, MalononitrileWaterRoom Temp>95% researchgate.net
Ammonium AcetateSubstituted Benzaldehydes, MalononitrileSolvent-freeUltrasonic, Room TempHigh bhu.ac.in
None (Microwave)3-Nitrobenzaldehyde, MalononitrileMethanol60 °C, 30 minGood unifap.br

Asymmetric Synthesis Approaches Towards Analogues of 2-Propenenitrile, 3-(3-nitrophenyl)-

While 2-Propenenitrile, 3-(3-nitrophenyl)- itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral analogues. Asymmetric synthesis strategies typically focus on transformations of the carbon-carbon double bond or the nitrile group to introduce one or more stereocenters.

One major approach is the asymmetric Michael addition . In this strategy, the α,β-unsaturated nitrile acts as a Michael acceptor. The use of a chiral catalyst, often a bifunctional organocatalyst like a thiourea (B124793) derivative, can guide the enantioselective addition of a nucleophile to the β-carbon, creating a new stereocenter. mdpi.com For instance, the addition of 1,3-dicarbonyl compounds to nitroolefins, a similar class of Michael acceptors, has been effectively catalyzed by chiral thioureas to produce chiral products with excellent yield and enantioselectivity. mdpi.com

Another significant strategy is the asymmetric reduction of the carbon-carbon double bond. This can be achieved through catalytic hydrogenation using a chiral metal complex (e.g., with Rhodium or Ruthenium and chiral phosphine ligands) or through biocatalytic reductions. Ene-reductases, for example, are enzymes capable of reducing activated C=C bonds with high enantioselectivity. The fungus Penicillium citrinum has been shown to reduce the double bond in various aromatic malononitriles, providing a green and effective route to chiral saturated nitriles. unifap.br

These asymmetric methods are crucial for producing enantiopure compounds, which is of paramount importance in fields like pharmaceutical development, where the chirality of a molecule can dictate its biological activity. researchgate.net

Table 3: Asymmetric Strategies for Synthesizing Analogues

StrategySubstrate ClassCatalyst/Reagent TypeProduct ClassKey Feature
Asymmetric Michael Additionα,β-Unsaturated NitrilesChiral Bifunctional Organocatalysts (e.g., Thiourea)Chiral γ-Nitro NitrilesCreates a new stereocenter via C-C bond formation. mdpi.com
Asymmetric Hydrogenationα,β-Unsaturated NitrilesChiral Metal Complexes (e.g., Rh, Ru)Chiral Saturated NitrilesEnantioselective reduction of the C=C double bond.
Biocatalytic ReductionAromatic MalononitrilesWhole-cell Biocatalyst (e.g., P. citrinum)Chiral Saturated MalononitrilesGreen and highly selective enzymatic reduction. unifap.br

Reactivity and Mechanistic Investigations of 2 Propenenitrile, 3 3 Nitrophenyl

Nucleophilic Addition Reactions to the C=C Double Bond

The electron-deficient nature of the alkene bond in 2-Propenenitrile, 3-(3-nitrophenyl)-, makes it an excellent substrate for nucleophilic addition reactions. The strong electron-withdrawing effects of both the nitrile and the 3-nitrophenyl groups significantly activate the double bond towards attack.

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction for compounds like 2-Propenenitrile, 3-(3-nitrophenyl)-. In this process, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the activated alkene (the Michael acceptor). The reaction is typically mediated by a base, which generates the active nucleophile. For the analogous and extensively studied β-nitrostyrenes, a wide range of carbon nucleophiles, such as enolates derived from dicarbonyl compounds, are effective. rsc.org

Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions, providing enantiomerically enriched products. For instance, chiral primary amine-thiourea organocatalysts can be employed to facilitate the addition of ketones and malonates to nitrostyrenes. encyclopedia.pub The mechanism involves the formation of an enamine intermediate from the donor, which then attacks the nitroalkene. encyclopedia.pub

Table 1: Examples of Michael Addition to Activated Alkenes Data based on reactions with the analogous compound β-nitrostyrene.

Conjugate addition is a broader classification that encompasses the Michael reaction. The scope extends beyond carbon-based nucleophiles to include heteroatom nucleophiles containing nitrogen, oxygen, or sulfur. The fundamental mechanism remains the 1,4-addition of the nucleophile to the α,β-unsaturated system. The reactivity of 2-Propenenitrile, 3-(3-nitrophenyl)- in these reactions makes it a versatile building block for synthesizing complex molecules. For example, the addition of amines or thiols would lead to the formation of β-amino nitriles or β-thio nitriles, respectively, which are valuable synthetic intermediates.

Cycloaddition Reactions Involving 2-Propenenitrile, 3-(3-nitrophenyl)-

The activated double bond of 2-Propenenitrile, 3-(3-nitrophenyl)- also participates readily in cycloaddition reactions, where it can act as the 2π-electron component.

In [3+2] cycloaddition reactions, a three-atom dipole reacts with a two-atom dipolarophile to form a five-membered ring. The electron-deficient double bond of 2-Propenenitrile, 3-(3-nitrophenyl)- makes it an excellent dipolarophile for reactions with electron-rich dipoles. Examples of dipoles include nitrile oxides, nitrones, and azomethine ylides. uchicago.edu

For instance, the reaction with a nitrile oxide would generate an isoxazoline (B3343090) ring, while a reaction with a nitrone would yield an isoxazolidine. nih.gov These reactions are often highly regioselective, with the nucleophilic center of the dipole attacking the β-carbon of the propenenitrile derivative. rsc.org Theoretical studies using Density Functional Theory (DFT) have been applied to understand the regioselectivity and molecular mechanism of these cycloadditions. nih.gov

While less common for this specific substrate, the electron-poor nature of the double bond in 2-Propenenitrile, 3-(3-nitrophenyl)- gives it the potential to act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes (an inverse-electron-demand Diels-Alder scenario). In a hetero-Diels-Alder reaction, one or more atoms in the diene or dienophile is a heteroatom. Given its structure, 2-Propenenitrile, 3-(3-nitrophenyl)- would serve as the carbo-dienophile. Studies on analogous compounds like (E)-3-phenylsulfonylprop-2-enenitrile show facile Diels-Alder reactions with various dienes, indicating that activated acrylonitriles are competent dienophiles. rsc.orgresearchgate.net The reaction of 2-Propenenitrile, 3-(3-nitrophenyl)- with a hetero-diene, such as one containing nitrogen or oxygen atoms, would lead to the formation of a six-membered heterocyclic ring.

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important moieties, providing a secondary site for reactivity on the molecule. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide, while complete hydrolysis leads to the formation of a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Nucleophilic Addition: Organometallic reagents like Grignard reagents or organolithium compounds can attack the electrophilic carbon of the nitrile. The resulting imine intermediate can then be hydrolyzed to produce a ketone.

Cycloadditions: The nitrile group itself can participate as a 2π component in cycloaddition reactions, for example, with azides to form tetrazoles. researchgate.net

These transformations significantly enhance the synthetic utility of 2-Propenenitrile, 3-(3-nitrophenyl)-, allowing the products of C=C bond additions to be further elaborated into a diverse range of chemical structures.

Reactivity of the Nitro Group and its Derivatizations

The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but is itself susceptible to reduction and other transformations.

The reduction of the nitro group in 2-Propenenitrile, 3-(3-nitrophenyl)- to an amine functionality is a key reaction, yielding 3-(3-aminophenyl)acrylonitrile, a valuable synthetic intermediate. A wide array of reagents can accomplish this transformation. wikipedia.orgjsynthchem.com

Catalytic hydrogenation is a common industrial method, often employing catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org This method is efficient but can also lead to the reduction of the nitrile and the alkene functionalities, requiring careful control of reaction conditions to achieve selectivity.

Metal-based reductions in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are classic methods for converting aromatic nitro compounds to anilines. wikipedia.org For instance, tin(II) chloride (SnCl₂) in ethanol (B145695) or a mixture of ethanol and acetic acid is a frequently used reagent for this purpose. reddit.com Another effective system is sodium dithionite (B78146) (Na₂S₂O₄) in a water-ethanol mixture. reddit.com

More recently, nanocomposite catalysts have been developed for chemoselective reductions. For example, an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been shown to be an efficient catalyst for the reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature, with the potential for magnetic recovery and reuse. nih.govrsc.org

Reagent/Condition Product Selectivity Notes
H₂ / Pd-C3-(3-aminophenyl)acrylonitrileCan also reduce the double bond and nitrile group.
Fe / HCl or Acetic Acid3-(3-aminophenyl)acrylonitrileClassic method for nitro group reduction. wikipedia.org
SnCl₂ / Ethanol or HCl3-(3-aminophenyl)acrylonitrileCommon lab-scale method, though workup can be tedious. reddit.com
Na₂S₂O₄ / H₂O-Ethanol3-(3-aminophenyl)acrylonitrileA powerful reducing agent for nitro groups. reddit.com
Fe₃O₄-MWCNTs@PEI-Ag / NaBH₄3-(3-aminophenyl)acrylonitrileA modern, reusable catalyst system for chemoselective reduction. nih.govrsc.org

This table presents various reagents for the reduction of the nitro group to an amine, highlighting selectivity considerations.

Beyond complete reduction to an amine, the nitro group can be partially reduced to form other nitrogen-containing functional groups, such as hydroxylamines, or transformed into other moieties like azo or azoxy compounds. wikipedia.org

Partial reduction to the corresponding hydroxylamine (B1172632), 3-(3-(hydroxylamino)phenyl)acrylonitrile, can be achieved using milder reducing agents or controlled reaction conditions. Reagents like zinc dust in the presence of aqueous ammonium (B1175870) chloride are effective for this transformation. wikipedia.org Enzymatic reductions, for instance using 3-nitrophenol (B1666305) nitroreductase, can also chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.gov

Under different reductive conditions, particularly with metal hydrides, two molecules can couple to form azo compounds. wikipedia.org For example, treatment of aromatic nitro compounds with reagents like LiAlH₄ can sometimes lead to azo derivatives as the major product. The reaction of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Radical Reactions Involving 2-Propenenitrile, 3-(3-nitrophenyl)-

The carbon-carbon double bond in 2-Propenenitrile, 3-(3-nitrophenyl)- is activated towards radical addition reactions due to the presence of the electron-withdrawing nitrile group. Free radical polymerization is a significant reaction for acrylonitrile (B1666552) itself, and this reactivity is expected to be present in its derivatives. researchgate.net

Radical reactions can be initiated by the homolytic cleavage of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate radicals. chemtube3d.comresearchgate.net These radicals can then add across the double bond of the acrylonitrile moiety. In a typical radical addition mechanism, an alkyl radical, for example, can undergo a conjugate addition to the double bond. The resulting electrophilic radical can then abstract a hydrogen atom from a donor molecule, such as trimethyltin (B158744) hydride, to complete the addition and propagate the radical chain. chemtube3d.com

Furthermore, the nitro group itself can participate in radical reactions. ω-Alkenyl α-nitroalkyl radicals are known to undergo cyclization reactions, suggesting that intramolecular radical reactions could be possible if a suitable radical can be generated elsewhere in the molecule or in an intermolecular reaction. rsc.org

Photochemical and Electrochemical Transformations of 2-Propenenitrile, 3-(3-nitrophenyl)-

The conjugated system of 2-Propenenitrile, 3-(3-nitrophenyl)-, which includes the aromatic ring, the double bond, and the nitrile group, makes it susceptible to photochemical and electrochemical transformations.

Photochemical reactions of acrylonitrile have been studied, revealing pathways for isomerization. rsc.org Upon absorption of UV light, the molecule can be excited to a higher energy state, potentially leading to cis-trans isomerization around the double bond or other rearrangements. The presence of the nitrophenyl group would likely modify the absorption spectrum and could introduce new photochemical reaction pathways, such as photoreduction of the nitro group or photocyclization reactions.

Electrochemical methods offer a green alternative for chemical synthesis. rsc.org Acrylonitrile is known to undergo electrohydrodimerization to produce adiponitrile, a key precursor for nylon. rsc.orgresearchgate.net This reaction involves the electrochemical reduction of acrylonitrile to form a radical anion, which then dimerizes and is subsequently protonated. It is plausible that 2-Propenenitrile, 3-(3-nitrophenyl)- could undergo a similar electrochemical dimerization. The applied potential and electrode material would be critical factors in controlling the reaction outcome and selectivity. rsc.org The nitro group is also electrochemically active and can be reduced at a cathode, offering another pathway for electrochemical transformation.

Investigation of Reaction Intermediates and Transition States

The formation and subsequent reactions of 2-Propenenitrile, 3-(3-nitrophenyl)-, primarily synthesized via the Knoevenagel condensation, involve a series of transient species, including reaction intermediates and transition states. While computational and mechanistic studies specifically targeting this exact molecule are limited, a comprehensive understanding can be derived from extensive research on the Knoevenagel condensation mechanism involving substituted benzaldehydes and active methylene (B1212753) compounds like malononitrile (B47326). rsc.orgwikipedia.orgresearchgate.net

The reaction is generally understood to proceed in two main stages: a nucleophilic addition of a carbanion to the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. rsc.orgwikipedia.org The nature of the catalyst—whether a base, acid, or organocatalyst—can influence the specific pathway and the character of the intermediates and transition states. tandfonline.com

Reaction Intermediates

The key intermediates in the base-catalyzed Knoevenagel condensation between 3-nitrobenzaldehyde (B41214) and malononitrile are the malononitrile carbanion and a β-hydroxy adduct.

Malononitrile Carbanion (Enolate): The reaction is initiated by the deprotonation of malononitrile at the α-carbon by a base (e.g., piperidine (B6355638), pyridine). This step is facilitated by the strong electron-withdrawing effect of the two nitrile groups, which stabilizes the resulting carbanion through resonance. This carbanion is the active nucleophile in the reaction.

β-Hydroxy Adduct (Aldol Intermediate): The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating this attack. This carbon-carbon bond-forming step leads to the formation of a tetrahedral β-hydroxy adduct, specifically 2-(hydroxy(3-nitrophenyl)methyl)malononitrile. rsc.org This aldol-type intermediate is typically unstable and readily undergoes dehydration. However, in studies of similar reactions, such as the mechanochemical Knoevenagel condensation between 4-nitrobenzaldehyde (B150856) and malononitrile, this β-hydroxy intermediate has been successfully isolated and structurally characterized. rsc.org

Iminium Ion Intermediate (Organocatalysis): When a secondary amine like piperidine is used as a catalyst, an alternative pathway involving the formation of an iminium ion intermediate is possible. tandfonline.comorganic-chemistry.org The amine first condenses with 3-nitrobenzaldehyde to form a highly electrophilic iminium ion. This species is then attacked by the malononitrile carbanion.

The following table summarizes the key proposed intermediates in the formation of 2-Propenenitrile, 3-(3-nitrophenyl)-.

Intermediate NameStructureRole in MechanismMethod of Observation/Inference
Malononitrile Carbanion[NC-CH-CN]⁻NucleophileInferred from the requirement of a basic catalyst and the acidity of malononitrile.
β-Hydroxy Adduct2-(hydroxy(3-nitrophenyl)methyl)malononitrileAldol addition productIsolated and characterized in analogous reactions (e.g., with 4-nitrobenzaldehyde). rsc.org
Iminium Ion[(3-NO₂C₆H₄)CH=NR₂]⁺Electrophile (activated aldehyde)Proposed in amine-catalyzed Knoevenagel condensations. tandfonline.com

Transition States

The transition states in the Knoevenagel condensation are high-energy, transient configurations that connect the reactants, intermediates, and products. Their structures and energies, often investigated through computational methods like Density Functional Theory (DFT), determine the reaction kinetics. researchgate.net

Transition State of C-C Bond Formation (TS1): This transition state occurs during the nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of 3-nitrobenzaldehyde. It involves the partial formation of the new carbon-carbon bond. The energy of this transition state is a critical factor in determining the rate of the initial addition step. Both acidic and basic sites on a catalyst can cooperatively lower the energy of this transition state. rsc.org

Transition State of Dehydration (TS2): Following the formation of the β-hydroxy adduct, the molecule passes through a second transition state leading to the elimination of a water molecule. In a base-catalyzed mechanism, this involves the abstraction of the α-proton and the departure of the hydroxyl group. This step is often the rate-determining step and leads to the formation of the conjugated C=C double bond. The stability of this transition state is influenced by the developing π-system conjugation.

Computational studies on related Knoevenagel condensations have provided insights into the factors affecting these transition states. researchgate.netacs.org

The table below outlines the characteristics of the principal transition states.

Transition StatePreceding SpeciesSucceeding SpeciesKey Structural FeaturesFactors Influencing Stability
TS1 Malononitrile Carbanion + 3-Nitrobenzaldehydeβ-Hydroxy AdductPartial C-C bond formation; pyramidalizing carbonyl carbon.Catalyst nature (acid/base properties); solvent polarity. rsc.orgacs.org
TS2 β-Hydroxy Adduct2-Propenenitrile, 3-(3-nitrophenyl)- + H₂OPartial C-H and C-O bond cleavage; partial C=C double bond formation.Developing conjugation of the π-system; steric hindrance.

Role of 2 Propenenitrile, 3 3 Nitrophenyl As a Versatile Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The unique electronic and structural features of 2-Propenenitrile, 3-(3-nitrophenyl)- make it an ideal starting material for the construction of various nitrogen-containing heterocyclic rings. The presence of multiple reaction sites allows for a range of annulation strategies to be employed.

Substituted pyridines are a critical class of heterocycles found in numerous pharmaceuticals and agrochemicals. 2-Propenenitrile, 3-(3-nitrophenyl)- can be effectively utilized in multicomponent reactions to afford highly functionalized pyridine (B92270) derivatives. A prominent method is the one-pot synthesis of 2-amino-3-cyanopyridines, which typically involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and ammonium (B1175870) acetate (B1210297) researchgate.netresearchgate.netnih.govscispace.comekb.eg.

In a plausible synthetic pathway, 2-Propenenitrile, 3-(3-nitrophenyl)- acts as a Michael acceptor. The reaction is initiated by the base-catalyzed Michael addition of a carbanion, generated from an active methylene compound like malononitrile (B47326), to the β-carbon of the α,β-unsaturated nitrile system of 2-Propenenitrile, 3-(3-nitrophenyl)-. The resulting adduct can then undergo cyclization in the presence of an ammonia (B1221849) source, followed by aromatization, to yield a polysubstituted pyridine.

Table 1: Plausible Reactants for Pyridine Synthesis

Reactant 1Reactant 2Catalyst/ReagentResulting Pyridine Moiety
2-Propenenitrile, 3-(3-nitrophenyl)-MalononitrileAmmonium Acetate2-Amino-3-cyano-4-(3-nitrophenyl)pyridine derivative
2-Propenenitrile, 3-(3-nitrophenyl)-Ethyl Cyanoacetate (B8463686)Piperidine (B6355638)/Ammonia3-Cyano-4-(3-nitrophenyl)-2-pyridone derivative
2-Propenenitrile, 3-(3-nitrophenyl)-CyanoacetamideSodium Ethoxide3-Cyano-4-(3-nitrophenyl)-2-pyridone derivative

This strategy allows for the introduction of diverse substituents onto the pyridine ring, depending on the choice of the active methylene compound, leading to a library of potentially bioactive molecules.

The quinoline (B57606) scaffold is a key structural motif in many natural products and synthetic drugs, most notably antimalarials. While direct annulation to form a simple quinoline ring from 2-Propenenitrile, 3-(3-nitrophenyl)- is not straightforward, its derivatives can participate in established quinoline syntheses. For instance, cinnamonitrile (B126248) derivatives are known to react with hydroxyquinolines to yield more complex fused heterocyclic systems aun.edu.eg. In a reaction with 8-quinolinol, 2-Propenenitrile, 3-(3-nitrophenyl)- could, in the presence of a basic catalyst, yield a pyrano[3,2-h]quinoline derivative.

Furthermore, the Friedländer synthesis offers a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group nih.govwikipedia.orgiipseries.orgnih.govresearchgate.netorganicreactions.org. A Michael adduct derived from 2-Propenenitrile, 3-(3-nitrophenyl)- and an active methylene compound could serve as the latter component in a Friedländer annulation, leading to highly substituted quinolines.

Pyrimidines are fundamental components of nucleic acids and a wide range of biologically active compounds. A common synthetic route to pyrimidines involves the [3+3] annulation of α,β-unsaturated carbonyl compounds with amidines researchgate.netrsc.org. Given its nature as an α,β-unsaturated system, 2-Propenenitrile, 3-(3-nitrophenyl)- can be envisioned to react in a similar manner with amidines, such as benzamidine, in the presence of a base. This reaction would proceed via a Michael addition of the amidine to the activated double bond, followed by intramolecular cyclization and subsequent aromatization to afford a tetrasubstituted pyrimidine.

Table 2: Proposed Pyrimidine Synthesis from 2-Propenenitrile, 3-(3-nitrophenyl)-

ReagentReaction TypePotential Product
Benzamidine[3+3] Annulation2-Phenyl-4-amino-5-cyano-6-(3-nitrophenyl)pyrimidine
Guanidine[3+3] Annulation2,4-Diamino-5-cyano-6-(3-nitrophenyl)pyrimidine
Urea[3+3] Annulation4-Amino-5-cyano-6-(3-nitrophenyl)pyrimidin-2(1H)-one

The synthesis of pyrazines typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the oxidative dimerization of α-amino ketones organic-chemistry.orgresearchgate.netnih.govbeilstein-journals.org. The direct use of 2-Propenenitrile, 3-(3-nitrophenyl)- in these syntheses is not conventional. However, it can be transformed into a suitable precursor. For example, epoxidation of the double bond followed by hydrolytic ring-opening would yield a 1,2-diol, which could then be oxidized to a 1,2-dicarbonyl compound. This precursor could subsequently be condensed with a 1,2-diamine to form a 2,3-disubstituted pyrazine.

The reactivity of 2-Propenenitrile, 3-(3-nitrophenyl)- extends to the synthesis of other heterocyclic systems through various annulation strategies wikipedia.orgrsc.orgnih.gov. One such example is the Thorpe-Ziegler reaction, which is a base-catalyzed intramolecular cyclization of a dinitrile to form an enamino-nitrile, a precursor to cyclic ketones and pyridines wikipedia.orgchem-station.comresearchgate.netbuchler-gmbh.com. A Michael adduct formed from the reaction of 2-Propenenitrile, 3-(3-nitrophenyl)- with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) would be a dinitrile. This dinitrile could then undergo an intramolecular Thorpe-Ziegler cyclization to yield a highly functionalized 2-amino-3-cyanopyridine (B104079) derivative.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a direct precursor to heterocycles, 2-Propenenitrile, 3-(3-nitrophenyl)- is a valuable intermediate for the synthesis of more complex acyclic and carbocyclic molecules. The functional handles present in the molecule—the nitrile, the carbon-carbon double bond, and the nitro group—can be selectively manipulated to build molecular complexity.

The conjugated double bond can undergo a variety of addition reactions. For instance, Michael addition of carbon nucleophiles, such as organocuprates or Grignard reagents in the presence of a copper catalyst, can introduce alkyl or aryl substituents at the β-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further points for derivatization. The nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further functionality on the aromatic ring. These transformations highlight the utility of 2-Propenenitrile, 3-(3-nitrophenyl)- as a linchpin in multi-step synthetic sequences.

Chiral Auxiliary or Ligand Precursor Derived from 2-Propenenitrile, 3-(3-nitrophenyl)-

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, particularly for the pharmaceutical industry documentsdelivered.commdpi.comnih.govnih.govacs.orgmdpi.comnih.govnih.gov. While 2-Propenenitrile, 3-(3-nitrophenyl)- is achiral, it possesses the necessary functionality to be converted into valuable chiral ligands or auxiliaries.

An asymmetric reduction of the carbon-carbon double bond, using chiral catalysts such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could generate a chiral 3-(3-nitrophenyl)propanenitrile. Subsequent chemical modifications of the nitrile and nitro groups could then lead to the synthesis of novel chiral ligands. For example, reduction of the nitrile to an aminomethyl group and reduction of the nitro group to an amino group, followed by reaction with a chiral phosphine-containing fragment, could yield a bidentate P,N-ligand. Such ligands are highly sought after for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The modular nature of this approach would allow for the synthesis of a library of related ligands with varying steric and electronic properties by modifying the substituents on the aromatic ring or the chiral backbone.

Scaffold for Combinatorial Chemistry and Library Synthesis

2-Propenenitrile, 3-(3-nitrophenyl)-, also known as 3-(3-nitrophenyl)acrylonitrile, serves as a valuable and versatile scaffold in the field of combinatorial chemistry and diversity-oriented synthesis. Its chemical architecture, featuring a reactive α,β-unsaturated nitrile system and a functionalizable nitro group on the phenyl ring, provides multiple points for molecular diversification. This allows for the systematic and rapid generation of large collections of structurally related compounds, known as chemical libraries. These libraries are instrumental in the discovery of new bioactive molecules and for the exploration of chemical space.

The utility of 2-Propenenitrile, 3-(3-nitrophenyl)- as a synthetic building block stems from the electrophilic nature of the carbon-carbon double bond, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the nitrile and nitro functionalities can be chemically transformed into a variety of other functional groups, further expanding the accessible chemical diversity.

A key strategy in library synthesis involves the use of multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. 2-Propenenitrile, 3-(3-nitrophenyl)- is an excellent substrate for such reactions, enabling the efficient construction of complex heterocyclic scaffolds.

For instance, a library of highly functionalized nicotinonitrile derivatives can be synthesized through a one-pot, three-component reaction. In this approach, 2-Propenenitrile, 3-(3-nitrophenyl)- reacts with an aromatic aldehyde and malononitrile in the presence of a suitable catalyst. This reaction proceeds through a cascade of transformations, including a Michael addition and a subsequent cyclization and aromatization, to yield the desired substituted pyridine core. The structural diversity of the resulting library can be readily achieved by varying the aromatic aldehyde component.

Table 1: Synthesis of a Nicotinonitrile Library from 2-Propenenitrile, 3-(3-nitrophenyl)-

EntryAromatic Aldehyde (Ar-CHO)Product
1Benzaldehyde (B42025)2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile
24-Chlorobenzaldehyde2-Amino-6-(4-chlorophenyl)-4-(3-nitrophenyl)nicotinonitrile
34-Methoxybenzaldehyde2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile
43-Hydroxybenzaldehyde2-Amino-6-(3-hydroxyphenyl)-4-(3-nitrophenyl)nicotinonitrile

Another important class of heterocyclic compounds that can be generated from this scaffold are pyran derivatives. The synthesis of a library of substituted 2-amino-4H-pyrans can be accomplished through a one-pot, three-component reaction of 2-Propenenitrile, 3-(3-nitrophenyl)-, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H activated acid like Meldrum's acid, under catalytic conditions. The diversity of this library can be expanded by utilizing a variety of active methylene compounds.

Table 2: Representative Examples of a Pyran Library Derived from 2-Propenenitrile, 3-(3-nitrophenyl)-

EntryActive Methylene CompoundProduct
1Malononitrile2-Amino-4-(3-nitrophenyl)-6-oxo-6H-pyran-3,5-dicarbonitrile
2Ethyl cyanoacetate5-Cyano-4-(3-nitrophenyl)-6-oxo-6H-pyran-2-carboxylate

Furthermore, the α,β-unsaturated nitrile moiety of 2-Propenenitrile, 3-(3-nitrophenyl)- is an excellent Michael acceptor, readily reacting with a variety of binucleophiles to generate diverse heterocyclic ring systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) and its derivatives can lead to the formation of a library of substituted pyrazolines. The substitution pattern on the pyrazoline ring can be controlled by the choice of the hydrazine derivative.

The nitro group on the phenyl ring of the scaffold also offers a valuable handle for further diversification. It can be readily reduced to an amino group, which can then be subjected to a wide array of chemical transformations, such as acylation, sulfonylation, and diazotization followed by substitution, to introduce additional diversity into the library. This dual approach of modifying both the heterocyclic core and the phenyl substituent allows for a comprehensive exploration of the chemical space around the 2-Propenenitrile, 3-(3-nitrophenyl)- scaffold.

Theoretical and Computational Chemistry Studies on 2 Propenenitrile, 3 3 Nitrophenyl

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For 2-Propenenitrile, 3-(3-nitrophenyl)-, computational methods like Density Functional Theory (DFT) would be used to calculate these orbital energies. It is expected that the HOMO would be distributed over the π-system of the propenenitrile group and the phenyl ring, while the LUMO would likely be localized more towards the electron-withdrawing nitro group (-NO2). A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Propenenitrile, 3-(3-nitrophenyl)-

Parameter Calculated Value (eV)
HOMO Energy (Data not available)
LUMO Energy (Data not available)
HOMO-LUMO Gap (ΔE) (Data not available)

(Note: This table is illustrative. Specific values require dedicated quantum chemical calculations.)

Conformational Analysis and Energy Landscapes

The flexibility of the single bond connecting the phenyl ring and the vinyl group allows for different spatial orientations, or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds (dihedral angles). This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them.

For 2-Propenenitrile, 3-(3-nitrophenyl)-, the primary focus would be the rotation around the C-C bond linking the aromatic ring to the double bond. Computational scans of this dihedral angle would reveal the energy landscape, indicating whether a planar or a twisted conformation is more stable. The planarity is influenced by the balance between steric hindrance from the ortho-hydrogen and the stabilizing effect of π-conjugation across the molecule.

DFT Calculations for Reactivity Prediction and Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular reactivity. By calculating various electronic descriptors, one can gain insight into how and where a molecule will react. Global reactivity descriptors like chemical potential, hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies.

Local reactivity, which predicts the specific atoms in the molecule that are most susceptible to electrophilic or nucleophilic attack, can be determined using methods like Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). For 2-Propenenitrile, 3-(3-nitrophenyl)-, the MEP would likely show negative potential (red) around the nitrogen of the nitrile group and the oxygens of the nitro group, indicating sites for electrophilic attack. These calculations are invaluable for elucidating the mechanisms of reactions involving this compound.

Spectroscopic Property Predictions (e.g., vibrational modes, NMR shifts, UV-Vis absorption) as a tool for mechanistic studies

Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structure confirmation and for studying reaction mechanisms.

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. For this molecule, characteristic frequencies for the C≡N stretch, the C=C stretch, and the symmetric and asymmetric stretches of the NO2 group would be calculated and compared with experimental data to confirm the structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) can help in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. The main absorption bands would likely correspond to π→π* transitions within the conjugated system.

Table 2: Hypothetical Predicted Spectroscopic Data for 2-Propenenitrile, 3-(3-nitrophenyl)-

Spectrum Key Feature Predicted Value
IR C≡N Stretch (Data not available)
IR NO₂ Asymmetric Stretch (Data not available)
¹H NMR Vinyl Proton (α to CN) (Data not available)
¹³C NMR Nitrile Carbon (C≡N) (Data not available)
UV-Vis λ_max (π→π*) (Data not available)

(Note: This table is illustrative and requires specific computational results.)

Reaction Pathway Simulations and Transition State Characterization

To understand how 2-Propenenitrile, 3-(3-nitrophenyl)- is formed or how it reacts, computational chemists simulate potential reaction pathways. This involves identifying all reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed.

The highest point on this profile corresponds to the transition state, the energetic barrier that must be overcome for the reaction to proceed. Characterizing the geometry and vibrational frequencies of the transition state is crucial for confirming the reaction mechanism. For instance, the synthesis of this compound via a Knoevenagel condensation between 3-nitrobenzaldehyde (B41214) and acetonitrile (B52724) could be modeled to understand its kinetics and thermodynamics.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves in a crystal lattice, an ordered structure determined by intermolecular forces. Understanding these interactions is important for predicting crystal properties. For 2-Propenenitrile, 3-(3-nitrophenyl)-, the polar nitro and nitrile groups would be expected to participate in dipole-dipole interactions. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing.

Applications of 2 Propenenitrile, 3 3 Nitrophenyl in Advanced Materials

Monomer in Polymer Synthesis

Detailed investigations into the polymerization behavior of 2-Propenenitrile, 3-(3-nitrophenyl)- are not readily found in the surveyed literature.

Homopolymerization Studies

There is a lack of published studies focusing on the homopolymerization of 2-Propenenitrile, 3-(3-nitrophenyl)-. The synthesis of poly(3-(3-nitrophenyl)-2-propenenitrile) has not been described, and therefore, no data on its properties, such as molecular weight, thermal stability, or solubility, is available. Research has highlighted that the presence of nitro-aromatic groups can sometimes impede standard radical polymerization techniques, which may present a challenge for the synthesis of its homopolymer.

Copolymerization with Other Monomers

Similarly, specific examples of the copolymerization of 2-Propenenitrile, 3-(3-nitrophenyl)- with other monomers are not documented. While the copolymerization of acrylonitrile (B1666552) with various other monomers is a well-established field, the incorporation of the 3-(3-nitrophenyl) substituted variant has not been a focus of reported research. Consequently, there is no information on reactivity ratios or the properties of copolymers that would contain this specific monomer unit.

Components in Functional Organic Materials

The potential of 2-Propenenitrile, 3-(3-nitrophenyl)- as a building block for functional organic materials remains largely unexplored, according to available data.

Optoelectronic Materials (e.g., OLEDs, organic solar cells)

No specific studies have been identified that utilize 2-Propenenitrile, 3-(3-nitrophenyl)- in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic solar cells. While derivatives of acrylonitrile and compounds containing nitrophenyl groups are sometimes employed in the design of materials for these applications, the direct use of this particular compound has not been reported.

Non-Linear Optical (NLO) Materials

The combination of a cyano group and a nitrophenyl group attached to a conjugated system suggests that 2-Propenenitrile, 3-(3-nitrophenyl)- could exhibit non-linear optical (NLO) properties. Organic molecules with donor-acceptor structures are often investigated for such applications. However, there are no specific experimental or theoretical studies in the available literature that characterize the NLO properties of this compound.

Chemo- and Biosensors

The application of 2-Propenenitrile, 3-(3-nitrophenyl)- in the development of chemical sensors or biosensors has not been documented. Although various organic compounds are utilized for sensing applications, there is no indication that this specific molecule has been investigated for its potential in detecting specific analytes or for use in biological sensing platforms.

Development of Hybrid and Composite Materials Incorporating 2-Propenenitrile, 3-(3-nitrophenyl)-

Comprehensive searches of scientific literature and patent databases did not yield any specific research on the development of hybrid and composite materials incorporating 2-Propenenitrile, 3-(3-nitrophenyl)- . This indicates that the use of this particular chemical compound as a component in advanced hybrid and composite materials is not a documented area of research in the available public domain.

The exploration of novel organic molecules for the enhancement of material properties is a continuous effort in materials science. Typically, compounds are selected based on specific functional groups that can impart desired characteristics such as thermal stability, optical activity, or enhanced mechanical strength when integrated into a polymer matrix or combined with inorganic fillers.

While there is extensive research on related compounds, such as acrylonitrile (2-propenenitrile) which is a key monomer in the production of acrylonitrile-butadiene-styrene (ABS) polymers and other copolymers, the specific derivative 2-Propenenitrile, 3-(3-nitrophenyl)- has not been identified in the context of materials development. The presence of the nitro group and the phenyl ring could theoretically offer unique electronic and structural properties, but without experimental data, any potential applications remain speculative.

Future research may explore the synthesis and polymerization of 2-Propenenitrile, 3-(3-nitrophenyl)- or its use as an additive in various material systems. Such studies would be necessary to determine its effects on the properties of resulting hybrid and composite materials and to identify any potential applications in advanced materials. However, at present, there are no research findings to report on this topic.

Catalytic Aspects of 2 Propenenitrile, 3 3 Nitrophenyl Transformations

Metal-Catalyzed Reactions Involving 2-Propenenitrile, 3-(3-nitrophenyl)-

Metal-based catalysts are instrumental in performing a variety of transformations on and leading to 2-Propenenitrile, 3-(3-nitrophenyl)-. These reactions often involve the activation of C-H, C-X (where X is a halide or pseudohalide), and C=C bonds, facilitating the construction of complex molecular frameworks.

Transition Metal Catalysis (e.g., Pd, Cu, Ni)

Transition metals, particularly palladium, copper, and nickel, are versatile catalysts for reactions pertinent to 2-Propenenitrile, 3-(3-nitrophenyl)-. Their catalytic cycles, often involving oxidative addition, transmetalation, and reductive elimination, enable a wide array of synthetic transformations.

Palladium (Pd): Palladium catalysis is prominent in C-C bond-forming reactions. The Mizoroki-Heck reaction, for instance, represents a powerful tool for the synthesis of substituted alkenes. semanticscholar.org While direct Heck reactions on 2-Propenenitrile, 3-(3-nitrophenyl)- are not extensively detailed, analogous syntheses involve the coupling of an aryl halide with acrylonitrile (B1666552). For example, the reaction of 3-nitro-iodobenzene with acrylonitrile, catalyzed by a palladium complex, would yield the target compound. researchgate.net Furthermore, a denitrative Mizoroki-Heck reaction has been developed, where nitroarenes are coupled with alkenes using a Pd/BrettPhos catalyst system. semanticscholar.orgchemrxiv.orgresearchgate.net This suggests a potential transformation pathway for the nitro group on the aromatic ring of 2-Propenenitrile, 3-(3-nitrophenyl)- itself. Another synthetic strategy involves the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates, providing a direct route to various aryl acrylonitriles. nih.govfrontiersin.org

Copper (Cu): Copper-catalyzed reactions offer unique reactivity. The asymmetric conjugate reduction of related 3,3-diaryl-substituted acrylonitriles has been achieved with high enantioselectivity using a copper/Josiphos complex with polymethylhydrosiloxane (B1170920) (PMHS) as the reductant. nih.gov This suggests that the C=C double bond in 2-Propenenitrile, 3-(3-nitrophenyl)- is susceptible to similar copper-hydride catalyzed reductions, which would provide access to chiral 3-(3-nitrophenyl)propanenitrile derivatives. Additionally, copper-catalyzed borylation of nitro-allyl derivatives has been reported, opening avenues for the introduction of a versatile boronic ester functional group. qmul.ac.uk

Nickel (Ni): Nickel catalysts, being more earth-abundant and cost-effective than palladium, are increasingly used in cross-coupling reactions. While specific applications to 2-Propenenitrile, 3-(3-nitrophenyl)- are emerging, general nickel-catalyzed reactions such as the cyanation of aryl triflates using butyronitrile (B89842) and the cross-coupling of sterically hindered aryl electrophiles with alkyl thiols showcase the potential for functionalizing the molecule's aromatic ring or its derivatives. rsc.orgresearchgate.net Nickel catalysis has also been employed in three-component alkylarylation reactions of alkenyl N-heteroarenes, demonstrating its utility in complex bond formations. nih.gov

Catalyst System Reaction Type Relevance to 2-Propenenitrile, 3-(3-nitrophenyl)- Reference
Pd/BrettPhosDenitrative Mizoroki-HeckPotential transformation of the nitro group semanticscholar.orgchemrxiv.org
Pd(OAc)₂ / LigandHeck ReactionSynthesis from 3-nitro-iodobenzene and acrylonitrile researchgate.netscispace.com
Palladium/NIXANTPHOSα-AlkenylationSynthesis from 3-nitrophenylacetonitrile nih.govfrontiersin.org
Cu(OAc)₂ / JosiphosAsymmetric Conjugate ReductionDerivatization (reduction of C=C bond) nih.gov
Ni(cod)₂ / DPEphosC-S Cross-CouplingPotential derivatization of the aryl ring rsc.org

Lewis Acid Catalysis

Lewis acid catalysis is primarily employed in the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- via the Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) and an active methylene (B1212753) compound like malononitrile (B47326). wikipedia.org The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the carbanion generated from the active methylene compound. mdpi.com

Commonly used Lewis acids for this purpose include metal chlorides such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), copper(II) chloride (CuCl₂), and lanthanum(III) chloride (LaCl₃). jocpr.com Metal triflates, such as zinc triflate (Zn(OTf)₂), have also been shown to be highly efficient catalysts for related reactions involving alkenes and nitriles, suggesting their potential applicability. organic-chemistry.org For instance, a proposed mechanism involves the coordination of the metal ion to the aldehyde, which enhances its reactivity towards the stabilized carbanion of the active methylene compound. mdpi.com

Organocatalysis in the Synthesis and Derivatization of 2-Propenenitrile, 3-(3-nitrophenyl)-

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for both the synthesis and derivatization of 2-Propenenitrile, 3-(3-nitrophenyl)-.

For its synthesis, the Knoevenagel condensation is often catalyzed by weakly basic amines such as piperidine (B6355638) or pyridine (B92270). wikipedia.org These bases facilitate the deprotonation of the active methylene compound (e.g., malononitrile) to generate the nucleophilic enolate, which then attacks the aldehyde. wikipedia.org

For derivatization, the electron-deficient C=C double bond in 2-Propenenitrile, 3-(3-nitrophenyl)- makes it an excellent Michael acceptor. The organocatalytic enantioselective Michael addition of various nucleophiles is a key transformation. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective. These catalysts possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea (B124793) moiety) to activate the nitroalkene electrophile. msu.edumdpi.com This dual activation strategy allows for high stereocontrol in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to chiral products. researchgate.netrsc.org

Biocatalytic Approaches

Biocatalysis presents a green and sustainable route for the synthesis of nitriles, including aromatic variants like 2-Propenenitrile, 3-(3-nitrophenyl)-. The primary biocatalytic method involves the use of aldoxime dehydratases (Oxd). nih.govnih.gov This enzymatic process operates under mild, aqueous conditions and avoids the use of toxic reagents like cyanide. semanticscholar.org

The synthesis proceeds in two conceptual steps:

Chemical condensation of the starting aldehyde, 3-nitrobenzaldehyde, with hydroxylamine (B1172632) to form the corresponding 3-nitrobenzaldoxime.

Biocatalytic dehydration of the aldoxime to the target nitrile, 2-Propenenitrile, 3-(3-nitrophenyl)-, catalyzed by an aldoxime dehydratase enzyme. researchgate.net

Aldoxime dehydratases exhibit a broad substrate tolerance, accepting a wide range of aliphatic and aromatic aldoximes. researchgate.net This makes the biocatalytic route a highly versatile and environmentally benign platform technology for the production of nitriles. nih.govnih.gov

Heterogeneous Catalysis for Sustainable Transformations

The development of heterogeneous catalysts is crucial for creating more sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. The synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- via the Knoevenagel condensation is an area where heterogeneous catalysis has been extensively applied. A variety of solid catalysts have been shown to be effective, offering advantages such as operational simplicity, reduced waste, and the potential for use in solvent-free conditions.

These catalysts often possess basic sites, Lewis acid sites, or a combination of both to facilitate the condensation reaction. Examples include:

Metal Oxides and Mixed Metal Oxides: Materials like Calcium Ferrite (CaFe₂O₄) nanoparticles and CeZrO₄-δ have demonstrated high efficiency and reusability. orientjchem.orgresearchgate.net SeO₂/ZrO₂ has also been used effectively, particularly in water. jocpr.com

Metal-Organic Frameworks (MOFs): The porous and highly tunable nature of MOFs makes them excellent catalytic platforms. Amino-functionalized MOFs, for instance, provide basic sites that are highly active for the Knoevenagel condensation, allowing the reaction to proceed rapidly under mild conditions. nih.govresearchgate.net

Biogenic Materials: In a novel approach, biogenically synthesized calcium and barium carbonates have been used as effective basic heterogeneous catalysts for the solvent-free Knoevenagel condensation. mdpi.com

Heterogeneous Catalyst Reaction Type Key Features Reference
Calcium Ferrite (CaFe₂O₄)Knoevenagel CondensationMagnetic, reusable, high yield orientjchem.org
Amino-functionalized MOFsKnoevenagel CondensationHigh activity, mild conditions, short reaction time nih.gov
CeZrO₄-δKnoevenagel CondensationEfficient for various aldehydes and active methylene compounds researchgate.net
SeO₂/ZrO₂Knoevenagel CondensationEffective in water and solvent-free conditions jocpr.com
Biogenic CarbonatesKnoevenagel CondensationSustainable, solvent-free, good yields mdpi.com
Pd on Polyacrylonitrile (B21495) FiberMizoroki-Heck ReactionRecyclable, easy to separate lookchem.com

Catalyst Design and Optimization for Specific Reactions

The design and optimization of catalysts are critical for enhancing the selectivity, activity, and sustainability of reactions involving 2-Propenenitrile, 3-(3-nitrophenyl)-.

For Transition Metal Catalysis: Catalyst design often focuses on the ligand sphere around the metal center. For palladium-catalyzed reactions like the Mizoroki-Heck coupling, the choice of phosphine (B1218219) ligand (e.g., bulky, electron-rich ligands like BrettPhos) can be crucial for achieving high catalytic activity, particularly in challenging transformations like C-NO₂ bond activation. semanticscholar.org For nickel catalysis, the use of flexible bidentate phosphines can enable reactions with sterically demanding substrates. rsc.org

For Heterogeneous Catalysis: Design principles involve creating materials with high surface area, controlled porosity, and well-defined active sites. In MOFs, for example, the catalytic activity can be tuned by modifying the organic linkers with functional groups (e.g., amines) or by utilizing the open metal sites as Lewis acids. nih.gov For supported catalysts, such as palladium on polyacrylonitrile fibers, the design focuses on creating a stable and accessible catalyst that is easily recoverable. lookchem.com

For Organocatalysis: The design of bifunctional catalysts is a key strategy for achieving high enantioselectivity in asymmetric reactions like the Michael addition. By positioning a Lewis base/Brønsted base and a Lewis acid/Brønsted acid site within a single chiral molecule, chemists can achieve precise control over the transition state geometry. msu.edu

For Biocatalysis: Catalyst optimization involves protein engineering. Techniques such as directed evolution and site-directed mutagenesis are used to modify enzymes like aldoxime dehydratases to improve their stability, activity, and substrate scope for non-natural substrates, thereby expanding their synthetic utility.

Green Chemistry Approaches in the Synthesis and Reactions of 2 Propenenitrile, 3 3 Nitrophenyl

Solvent-Free and Neoteric Solvent Methodologies (e.g., ionic liquids, supercritical fluids)

The replacement of volatile organic compounds (VOCs) is a cornerstone of green chemistry. For the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-, this has been approached by eliminating solvents altogether or by employing neoteric solvents like ionic liquids and supercritical fluids.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, lowering costs, and simplifying purification processes. The Knoevenagel condensation between 3-nitrobenzaldehyde (B41214) and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is well-suited for solvent-free conditions, often accelerated by microwave irradiation or grinding. For instance, procedures have been developed that involve simply mixing the reactants with a solid catalyst and heating, leading to high yields of the desired product. tue.nlbhu.ac.in

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvating properties. aston.ac.uk These features make them attractive green alternatives to conventional solvents. For the Knoevenagel condensation, ILs can function as both the solvent and the catalyst. organic-chemistry.org Basic ionic liquids, such as those containing hydroxide (B78521) or acetate (B1210297) anions, can effectively catalyze the reaction between 3-nitrobenzaldehyde and active methylene compounds at room temperature. organic-chemistry.org A key advantage is the potential for catalyst and solvent recycling, as the product can often be separated by extraction, leaving the IL to be reused in subsequent batches. aston.ac.uk

Table 1: Comparison of Ionic Liquids in Knoevenagel Condensations
Ionic Liquid CatalystTypical SubstratesConditionsKey AdvantagesReference
[bmIm]OH (1-butyl-3-methylimidazolium hydroxide)Aromatic aldehydes, Active methylenesRoom Temp, Solvent-freeActs as catalyst and medium; recyclable organic-chemistry.org
[MeHMTA]BF4 (1-methylhexamethylenetetraminium tetrafluoroborate)Carbonyl compounds, Active methylenesRoom Temp, WaterSimple, clean, catalyst is recyclable niscpr.res.in
[bnmim]OH (1-benzyl-3-methylimidazolium hydroxide)Heteroaryl aldehydes, Active methylenesGrinding, Solvent-freeShort reaction time, no toxic catalyst needed derpharmachemica.com
[MeOEtMIM][CF3COO] (1-methoxyethyl-3-methylimidazolium trifluoroacetate)Aldehydes/ketones, Methylene compoundsCatalyst and solvent-freeHigh yields, recyclable aston.ac.uk

Supercritical Fluids (SCFs): Supercritical fluids, such as carbon dioxide (SC-CO2), exist above their critical temperature and pressure and exhibit properties of both liquids and gases. SC-CO2 is a particularly promising green solvent as it is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture by depressurization. mdpi.com While specific applications to the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- are not extensively documented, SCFs have been explored for various organic reactions. The tunable density and transport properties of SC-CO2 could potentially enhance reaction rates and selectivity in its synthesis, offering a clean method for product isolation. researchgate.net

Use of Sustainable Catalysts and Reagents

The move away from stoichiometric and often toxic catalysts towards reusable, heterogeneous, and benign alternatives is a key goal in green chemistry.

The Knoevenagel condensation for synthesizing 2-Propenenitrile, 3-(3-nitrophenyl)- has been successfully carried out using a variety of sustainable catalysts. These catalysts are often designed for easy separation from the reaction mixture (typically by simple filtration) and can be reused multiple times without significant loss of activity. Examples include:

Porous Calcium Hydroxyapatite (p-HAP): This material, derived from natural sources, has proven to be an efficient and recyclable catalyst, particularly when combined with microwave-assisted, solvent-free conditions. mdpi.com

Calcium Ferrite Nanoparticles (CaFe2O4): These magnetic nanoparticles serve as a highly effective and economically viable heterogeneous catalyst that can be easily recovered using an external magnet. orientjchem.org

Agro-Waste Extracts: Aqueous extracts from the ash of agricultural waste, such as nilgiri bark, have been used as inexpensive and environmentally benign catalyst-solvent systems for Knoevenagel condensations at room temperature. acgpubs.org

Metal-Organic Frameworks (MOFs): The high surface area and tunable acidic/basic sites of MOFs make them sophisticated and highly active catalysts. Amino-functionalized MOFs have been shown to efficiently catalyze the condensation reaction under mild conditions. nih.gov

Table 2: Examples of Sustainable Catalysts for Knoevenagel Condensation
CatalystReaction ConditionsKey FeaturesReference
Calcium Ferrite (CaFe2O4) NPsMethanol, RefluxHeterogeneous, reusable, high yields orientjchem.org
Porous Hydroxyapatite (p-HAP)Solvent-free, MicrowaveSustainable source, recyclable mdpi.com
Amino-functionalized MOFsEthanol (B145695), Room TempHigh activity, short reaction time, reusable nih.gov
Agro-waste ExtractAqueous extract, Room TempEnvironmentally benign, cost-effective acgpubs.org

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. mdpi.com The synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- via Knoevenagel condensation is highly amenable to microwave assistance, especially under solvent-free conditions. This synergy often results in a clean reaction with high yields and minimal byproduct formation. bhu.ac.in

Ultrasound-Promoted Synthesis: Sonication, the application of ultrasound to a reaction, promotes chemical processes through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This phenomenon creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been successfully applied to the Knoevenagel-type condensation of 3-nitrobenzaldehyde at room temperature. mdma.cherowid.org This low-temperature method is particularly advantageous as it minimizes side reactions like polymerization, leading to cleaner products and higher isolated yields compared to classical refluxing methods. sci-hub.seerowid.org

Flow Chemistry Applications for Continuous Production

Flow chemistry, where a reaction is performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages in line with green chemistry principles. These include superior heat and mass transfer, enhanced safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, residence time), and potential for straightforward automation and scalability.

While the direct synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- in a flow reactor is not widely reported, the underlying Knoevenagel condensation is an ideal candidate for this technology. A flow process would involve pumping streams of 3-nitrobenzaldehyde and an active methylene compound, along with a soluble or immobilized catalyst, through a heated or irradiated reactor coil. The product would emerge continuously and could be subjected to in-line purification. This approach could offer a safer, more efficient, and highly reproducible method for the large-scale, on-demand production of this compound.

Atom Economy and E-Factor Considerations in Reaction Design

Green chemistry metrics are crucial for quantifying the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics.

Atom Economy: Introduced by Barry Trost, atom economy calculates the percentage of reactant atoms that are incorporated into the desired final product. primescholars.com It provides a theoretical measure of how efficiently a reaction makes use of reactant materials. The Knoevenagel condensation, which produces water as the only theoretical byproduct, is inherently a high atom economy reaction.

The synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- from 3-nitrobenzaldehyde and acetonitrile (B52724) proceeds via a condensation reaction where one molecule of water is eliminated.

Reaction: C7H5NO3 (3-nitrobenzaldehyde) + C2H3N (Acetonitrile) → C9H6N2O2 (Product) + H2O (Water)

Table 3: Theoretical Atom Economy Calculation
ComponentFormulaMolar Mass (g/mol)
3-nitrobenzaldehydeC7H5NO3151.12
AcetonitrileC2H3N41.05
Total Mass of Reactants 192.17
2-Propenenitrile, 3-(3-nitrophenyl)-C9H6N2O2174.16
Atom Economy (%) = (174.16 / 192.17) * 100 90.63%

E-Factor: The E-Factor, developed by Roger Sheldon, provides a more holistic view of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the desired product. kompozit.org.tr Unlike atom economy, the E-Factor accounts for all waste streams, including solvent losses, catalyst and reagent waste, and byproducts from side reactions. An ideal E-Factor is zero. kompozit.org.tr

For the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-, the E-Factor would be heavily influenced by:

Solvent Choice: Using large volumes of traditional solvents that are not recycled would lead to a high E-Factor. Conversely, solvent-free methods or reactions in recyclable ionic liquids would significantly lower it.

Catalyst System: The use of stoichiometric reagents that cannot be recovered contributes significantly to waste. The application of recyclable heterogeneous catalysts minimizes this contribution.

Reaction Yield and Selectivity: Low yields and the formation of multiple byproducts increase the amount of waste relative to the product, thereby increasing the E-Factor.

By optimizing reaction design using the green methodologies discussed—such as using recyclable catalysts, avoiding solvents, and employing energy-efficient activation methods—the E-Factor for the production of 2-Propenenitrile, 3-(3-nitrophenyl)- can be brought closer to the green ideal.

Table of Compounds Mentioned

Table 4: List of Chemical Compounds
Compound NameSynonym / Type
2-Propenenitrile, 3-(3-nitrophenyl)-3-(3-nitrophenyl)acrylonitrile
3-nitrobenzaldehydeReactant
MalononitrileReactant (Active Methylene Compound)
Ethyl cyanoacetateReactant (Active Methylene Compound)
AcetonitrileReactant
Carbon dioxideSupercritical Fluid
Calcium FerriteCatalyst
Calcium HydroxyapatiteCatalyst
1-butyl-3-methylimidazolium hydroxideIonic Liquid
1-methylhexamethylenetetraminium tetrafluoroborateIonic Liquid
1-benzyl-3-methylimidazolium hydroxideIonic Liquid
1-methoxyethyl-3-methylimidazolium trifluoroacetateIonic Liquid

Advanced Spectroscopic and Diffraction Techniques for Mechanistic Elucidation of 2 Propenenitrile, 3 3 Nitrophenyl Reactions

In-Situ and Operando Spectroscopic Monitoring of Reaction Pathways (e.g., IR, Raman, NMR)

In-situ and operando spectroscopy are powerful methodologies for observing chemical reactions as they occur, without the need for sample extraction. spectroscopyonline.com This real-time monitoring provides a continuous stream of data, allowing for the detailed study of reaction kinetics, the detection of short-lived intermediates, and the optimization of reaction conditions. nih.gov

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule. nih.gov For reactions involving 2-Propenenitrile, 3-(3-nitrophenyl)-, these methods are ideal for tracking key transformations. For instance, in a synthesis reaction such as a Knoevenagel condensation between 3-nitrobenzaldehyde (B41214) and malononitrile (B47326), the disappearance of the aldehyde C=O stretch and the appearance of the alkene C=C and nitrile C≡N stretches can be monitored continuously. bohrium.comacademie-sciences.fr Attenuated Total Reflectance (ATR)-FTIR probes are commonly used for in-situ monitoring of liquid-phase reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about species in the reaction mixture. nih.gov By monitoring changes in the chemical shifts and signal intensities of specific protons or carbon atoms, one can track the consumption of reactants and the formation of products and intermediates. For example, in a reaction modifying the double bond of 2-Propenenitrile, 3-(3-nitrophenyl)-, the characteristic signals of the vinylic protons would shift or disappear, providing a clear indication of reaction progress. nih.govresearchgate.net

The table below illustrates hypothetical data from in-situ monitoring of a synthesis reaction to form 2-Propenenitrile, 3-(3-nitrophenyl)-.

Time (min)Reactant A (Aldehyde) Concentration (%)Product (2-Propenenitrile, 3-(3-nitrophenyl)-) Concentration (%)Key IR Peak Intensity (C≡N at ~2220 cm⁻¹)
010000.0
1065350.38
2038620.65
3015850.88
405950.97
50<1>991.00

Application of X-ray Crystallography for Intermediate Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. While it is most commonly applied to stable final products, it can also be used to characterize stable or trappable reaction intermediates, providing definitive proof of their structure. researchgate.net

The following table presents representative crystallographic data for a related nitro-substituted aromatic compound, illustrating the type of information obtained from an X-ray diffraction experiment. mdpi.com

ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP21/nThe symmetry elements of the crystal.
a (Å)6.7810Unit cell dimension along the a-axis.
b (Å)23.0913Unit cell dimension along the b-axis.
c (Å)8.2079Unit cell dimension along the c-axis.
β (°)90.00Angle of the unit cell.
Volume (ų)1282.76The volume of a single unit cell.
Z4The number of molecules per unit cell.

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for reaction monitoring and the characterization of products and impurities. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the gentle ionization of molecules, keeping them intact for analysis. researchgate.net

In the context of 2-Propenenitrile, 3-(3-nitrophenyl)- reactions, MS can be coupled with liquid chromatography (LC-MS) for online monitoring of reaction mixtures. chromatographyonline.com This allows for the separation of components before they enter the mass spectrometer, providing clear data on the presence of reactants, intermediates, products, and byproducts. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the product, confirming its identity with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of 2-Propenenitrile, 3-(3-nitrophenyl)-, providing structural information based on the fragmentation pattern. semanticscholar.org Advanced methods like Multiple Reaction Monitoring (MRM) enable highly specific and quantitative analysis of target compounds even in complex mixtures. nih.gov

CompoundExpected [M+H]⁺ m/zKey Fragmentation Ions (Hypothetical)
3-Nitrobenzaldehyde (Reactant)152.0291122 (loss of NO), 106 (loss of NO₂)
Malononitrile (Reactant)67.0291-
2-Propenenitrile, 3-(3-nitrophenyl)- (Product)173.0556143 (loss of NO), 127 (loss of NO₂)

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination in Asymmetric Transformations

While 2-Propenenitrile, 3-(3-nitrophenyl)- is an achiral molecule, it can be a substrate in asymmetric reactions designed to produce chiral derivatives. In such cases, determining the enantiomeric purity, or enantiomeric excess (ee), of the product is crucial. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. A non-racemic mixture of enantiomers will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows for a rapid and non-destructive method to assess the success of an asymmetric transformation. nih.gov For example, if an asymmetric Michael addition were performed on the double bond of 2-Propenenitrile, 3-(3-nitrophenyl)-, CD spectroscopy would be an essential tool to quantify the ee of the resulting chiral product.

Enantiomeric Excess (ee) (%)CD Signal Amplitude (mdeg) at λ_max
0 (Racemic)0
25+5.2
50+10.4
75+15.6
95+19.8
100 (Enantiopure)+20.8

Ultrafast Spectroscopy for Studying Photochemical Processes

The nitroaromatic functional group in 2-Propenenitrile, 3-(3-nitrophenyl)- makes it a candidate for photochemical reactions. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy (TAS) and time-resolved infrared (TRIR) spectroscopy, operate on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales, making them ideal for studying the primary events that follow photoexcitation. researchgate.netucl.ac.uk

Upon absorption of UV light, the molecule is promoted to an excited electronic state (e.g., S₁). rsc.org Ultrafast spectroscopy can monitor the fate of this excited state, tracking processes such as intersystem crossing to a triplet state (T₁), vibrational relaxation, or decay back to the ground state. ucl.ac.ukaps.org By identifying the characteristic absorption spectra and lifetimes of these transient species, a detailed picture of the photochemical reaction pathway can be constructed. Studies on related nitroaromatic compounds have shown that the environment, such as the solvent, can play a significant role in the dynamics of these excited states. ucl.ac.ukresearchgate.net

Transient SpeciesTechniqueCharacteristic LifetimeObserved Process
S₁ (Singlet Excited State)Transient Absorption< 10 picosecondsIntersystem crossing, internal conversion
T₁ (Triplet Excited State)Transient AbsorptionNanoseconds to microsecondsPhosphorescence, reaction with other molecules
Vibrationally "Hot" Ground StateTime-Resolved IRPicosecondsVibrational energy transfer to solvent

Future Research Directions and Emerging Perspectives on 2 Propenenitrile, 3 3 Nitrophenyl

Exploration of Novel Synthetic Routes and Methodologies

The primary and most well-established method for synthesizing 2-Propenenitrile, 3-(3-nitrophenyl)- is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde (B41214) with an active methylene (B1212753) compound, typically malononitrile (B47326). The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring facilitates the reaction.

Future research is actively exploring more efficient and environmentally benign synthetic methodologies. Among these, microwave-assisted and ultrasound-assisted syntheses are gaining significant traction. These techniques offer the potential for accelerated reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. For instance, microwave irradiation can significantly reduce reaction times, often from hours to minutes, by promoting efficient and uniform heating of the reaction mixture. Similarly, the application of ultrasound, through the phenomenon of acoustic cavitation, can enhance mass transfer and accelerate the reaction rate.

Furthermore, the principles of flow chemistry are being investigated to enable the continuous and controlled synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and enhanced safety for highly exothermic reactions. This approach is particularly promising for scalable and automated production.

A comparative overview of these synthetic methodologies is presented below:

MethodologyKey AdvantagesResearch Focus
Conventional Knoevenagel Condensation Well-established, reliableOptimization of catalysts and solvent systems
Microwave-Assisted Synthesis Rapid reaction times, increased yieldsDevelopment of specialized microwave reactors, solvent-free conditions
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditionsInvestigation of synergistic effects with catalysts, process optimization
Flow Chemistry Precise process control, scalability, enhanced safetyReactor design, integration of in-line purification, process automation

Development of Advanced Catalytic Systems for its Transformations

The efficiency and selectivity of the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- are heavily reliant on the catalytic system employed. While traditional base catalysts like piperidine (B6355638) and ammonium (B1175870) acetate (B1210297) are effective, current research is focused on the development of more advanced, heterogeneous, and reusable catalysts to align with the principles of green chemistry.

Heterogeneous catalysts, such as zeolites, mesoporous silica, and metal oxides, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. For the synthesis of nitrophenyl-substituted propenenitriles, non-noble metal oxides have shown considerable promise. For example, nanocomposites such as Fe2O3@cellulose@Mn have been demonstrated as efficient catalysts for Knoevenagel condensations.

Moreover, the development of catalysts with enhanced selectivity is a key area of investigation. For instance, cerium-based catalysts (Ce-4L) have been shown to achieve high yields in the synthesis of analogous nitrophenylacrylonitriles. The design of catalysts with specific active sites can also influence the stereoselectivity of the reaction, favoring the formation of the desired isomer.

Future research in this area will likely focus on:

The design and synthesis of novel solid acid and base catalysts with high activity and stability.

The exploration of bifunctional catalysts that can promote multiple steps in a reaction sequence.

The development of magnetically separable catalysts for simplified recovery and reuse.

In-depth mechanistic studies to understand catalyst-substrate interactions and guide the rational design of more efficient catalysts.

Integration into Multifunctional Materials and Devices

While the primary application of 2-Propenenitrile, 3-(3-nitrophenyl)- has traditionally been as a chemical intermediate, its unique molecular structure, featuring a conjugated system with electron-donating and electron-withdrawing groups, suggests significant potential for its use in advanced materials. The presence of the nitrophenyl group, a known component in molecules with nonlinear optical (NLO) properties, makes this compound a candidate for investigation in the field of photonics and optoelectronics.

Although direct integration of 2-Propenenitrile, 3-(3-nitrophenyl)- into devices is not yet widely reported, research on analogous nitrophenyl-containing compounds provides a strong impetus for its exploration in this domain. For example, N-(4-nitrophenyl)-N-methylamino-acetonitrile has been studied as a non-linear optical material. The charge-transfer characteristics inherent in the molecular structure of 2-Propenenitrile, 3-(3-nitrophenyl)- could be harnessed for applications in:

Nonlinear Optical (NLO) Materials: Incorporation into polymer matrices or as single crystals for frequency doubling or optical switching applications.

Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transport layers.

Functional Polymers: As a monomer or a functional pendant group to impart specific optical or electronic properties to polymers. The acrylonitrile (B1666552) moiety can participate in polymerization reactions, allowing for its incorporation into various polymer backbones.

Future research will need to focus on the thorough characterization of the photophysical and electronic properties of 2-Propenenitrile, 3-(3-nitrophenyl)-. This includes measuring its absorption and emission spectra, determining its nonlinear optical coefficients, and evaluating its performance when incorporated into prototype devices.

Predictive Modeling and Machine Learning for Reaction Optimization

The application of computational tools, particularly predictive modeling and machine learning, is set to accelerate the optimization of synthetic routes for 2-Propenenitrile, 3-(3-nitrophenyl)-. These in silico approaches can significantly reduce the experimental effort required to identify optimal reaction conditions.

Machine learning algorithms can be trained on existing reaction data to build models that can predict reaction outcomes, such as yield and selectivity, under different conditions. These models can then be used to:

Screen for Optimal Catalysts: By predicting the performance of a wide range of potential catalysts.

Optimize Reaction Parameters: By identifying the ideal temperature, solvent, and reactant concentrations.

Explore Novel Reaction Pathways: By identifying unconventional but potentially more efficient synthetic routes.

For example, a machine learning model could be developed to predict the yield of the Knoevenagel condensation for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- based on inputs such as the type of catalyst, solvent polarity, and reaction temperature. This would allow researchers to computationally screen a vast parameter space before conducting any experiments.

The following table illustrates the potential inputs and outputs for a machine learning model aimed at optimizing the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-:

Input ParametersPredicted Output
Catalyst Type (e.g., piperidine, zeolite, metal oxide)Reaction Yield (%)
Solvent (e.g., ethanol (B145695), toluene, solvent-free)Reaction Selectivity (%)
Temperature (°C)Reaction Time (minutes)
Reactant Molar RatioProduct Purity (%)

The integration of machine learning with automated synthesis platforms represents a powerful future direction, enabling autonomous reaction optimization and discovery.

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable production methods for 2-Propenenitrile, 3-(3-nitrophenyl)- is crucial for its potential industrial applications. This involves a holistic approach that considers the entire lifecycle of the chemical process, from raw material sourcing to waste management.

Key areas of focus for sustainable production include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are also being actively explored.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave and ultrasound-assisted synthesis, and optimizing reaction conditions to minimize energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Catalyst Reusability: Employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles, reducing both cost and waste.

Continuous Manufacturing: Implementing flow chemistry processes for continuous production, which can lead to higher efficiency, better process control, and a smaller manufacturing footprint compared to batch processes.

The scalability of these sustainable methodologies is a critical consideration. While a process may be efficient on a laboratory scale, its successful implementation in an industrial setting requires careful engineering and optimization. Future research will focus on bridging the gap between laboratory-scale innovations and large-scale industrial production, ensuring that the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- can be achieved in an economically viable and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3-(3-nitrophenyl)-2-propenenitrile to improve yield and purity?

  • Answer : A factorial design approach is critical for systematically varying parameters such as temperature, solvent polarity, and catalyst concentration. For example, reaction temperatures between 60–80°C and polar aprotic solvents (e.g., DMF) often enhance nitrile group stability. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., 3-nitrophenylacetylene and acrylonitrile derivatives) can mitigate side reactions . Post-synthesis, recrystallization in ethanol or acetonitrile is advised to isolate high-purity crystals .

Q. Which analytical techniques are essential for characterizing the structural integrity of 3-(3-nitrophenyl)-2-propenenitrile?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the nitrophenyl and propenenitrile moieties. Infrared (IR) spectroscopy can confirm the presence of -C≡N (stretch ~2240 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography provide complementary validation of molecular weight and stereoelectronic properties . Cross-referencing spectral data with computational simulations (e.g., density functional theory, DFT) minimizes misassignment risks .

Q. How can researchers address discrepancies in reported reaction mechanisms for nitrophenyl-substituted acrylonitriles?

  • Answer : Contradictions often arise from solvent effects or competing pathways (e.g., Michael addition vs. cyclization). To resolve these, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, moisture-free solvents) and employ kinetic studies using UV-Vis spectroscopy. Comparative analysis of intermediate trapping experiments (e.g., using quenching agents) and isotopic labeling (e.g., ¹⁵N) can clarify mechanistic pathways . Peer consultation and literature meta-analyses are also recommended to contextualize findings .

Advanced Research Questions

Q. What strategies integrate computational modeling with experimental data to elucidate structure-activity relationships (SAR) in 3-(3-nitrophenyl)-2-propenenitrile derivatives?

  • Answer : Combine molecular docking studies (e.g., using AutoDock Vina) with experimental inhibition assays to map electronic effects of the nitro group on biological targets. For instance, DFT calculations can predict electron-withdrawing effects on the acrylonitrile moiety, which may correlate with observed reactivity in nucleophilic substitutions. Validate predictions via Hammett plots or frontier molecular orbital (FMO) analysis . Machine learning models trained on spectral and reactivity datasets further refine SAR predictions .

Q. How can researchers design a theoretical framework to study the photophysical properties of 3-(3-nitrophenyl)-2-propenenitrile?

  • Answer : Ground the study in Marcus theory for electron transfer and time-dependent DFT (TD-DFT) for excited-state modeling. Experimental validation via fluorescence quenching experiments in varying dielectric media (e.g., cyclohexane vs. DMSO) quantifies solvent-dependent Stokes shifts. Correlate these findings with computational outputs to establish a predictive model for charge-transfer transitions. This framework must align with existing literature on nitroaromatic photochemistry .

Q. What methodologies resolve contradictions in reported biological activity data for nitrophenyl-acrylonitrile hybrids?

  • Answer : Conduct a systematic review of bioassay protocols (e.g., cell lines, incubation times) to identify variables affecting reproducibility. Use orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) and Western blotting) to cross-validate inhibition claims. Meta-analyses of dose-response curves and statistical tools (e.g., Bland-Altman plots) quantify inter-study variability. Additionally, probe off-target effects via chemoproteomics or CRISPR-Cas9 knockouts to isolate compound-specific interactions .

Q. How can advanced separation technologies improve the scalability of 3-(3-nitrophenyl)-2-propenenitrile purification?

  • Answer : Employ simulated moving bed (SMB) chromatography or membrane-based separations (e.g., nanofiltration) for large-scale enantiomeric resolution. Optimize stationary phases (e.g., chiral cellulose esters) and mobile phase compositions (e.g., heptane/isopropanol gradients) to achieve >99% enantiomeric excess. Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, enable real-time monitoring of purity during continuous manufacturing .

Methodological Notes

  • Data Validation : Cross-reference experimental results with open-access databases (e.g., PubChem, Reaxys) but avoid non-peer-reviewed platforms like BenchChem .
  • Ethical Compliance : Adhere to regulatory guidelines (e.g., REACH, CLP) for handling nitroaromatic compounds, particularly regarding toxicity and environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.